

Application Notes & Protocols: In Vivo Administration of Lenalidomide Hydrochloride

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Compound of Interest

Compound Name: *Lenalidomide hydrochloride*

Cat. No.: *B1139468*

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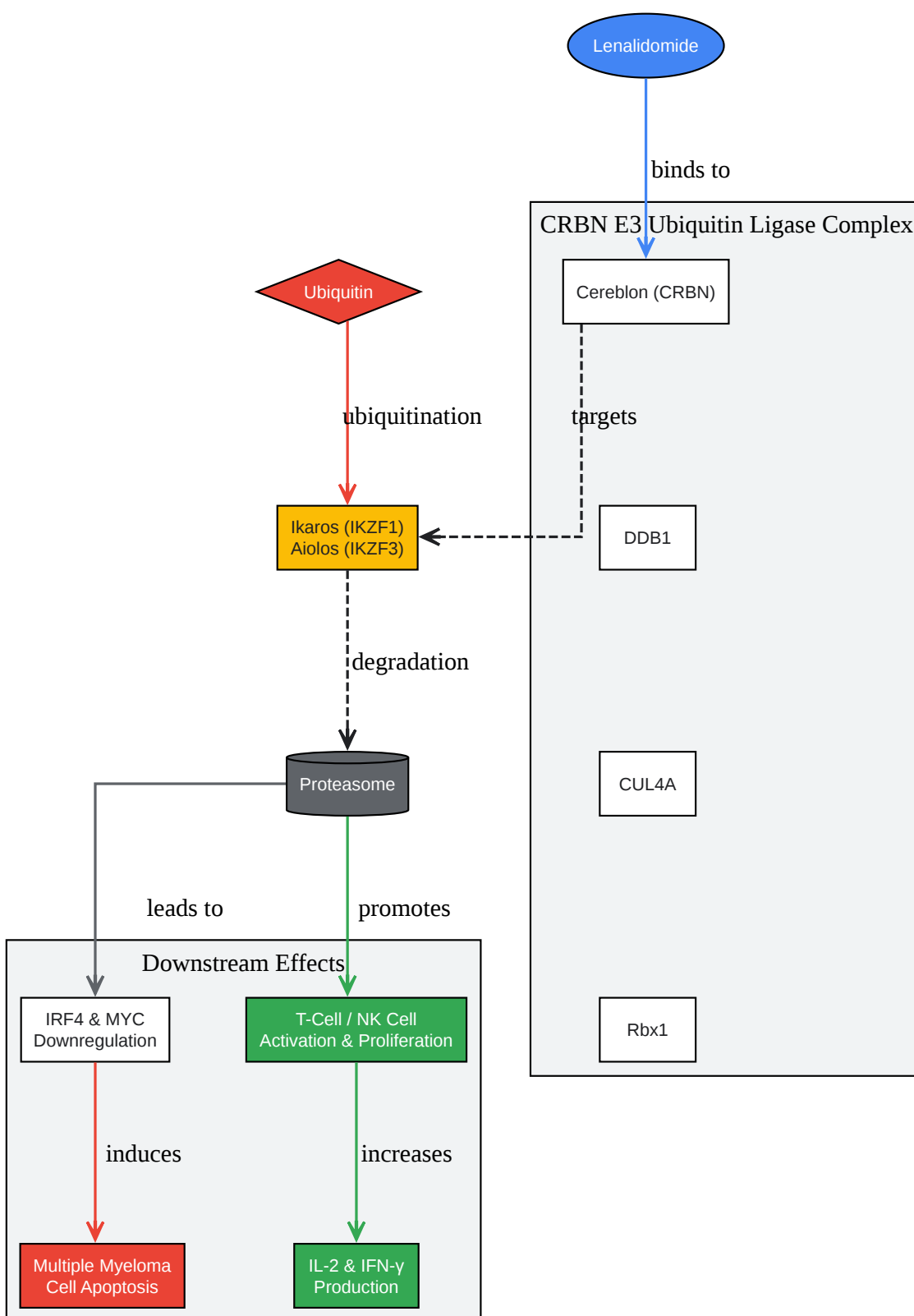
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **Lenalidomide hydrochloride** (HCl), a potent immunomodulatory and anti-angiogenic agent with significant clinical applications, particularly in multiple myeloma and other hematological malignancies.

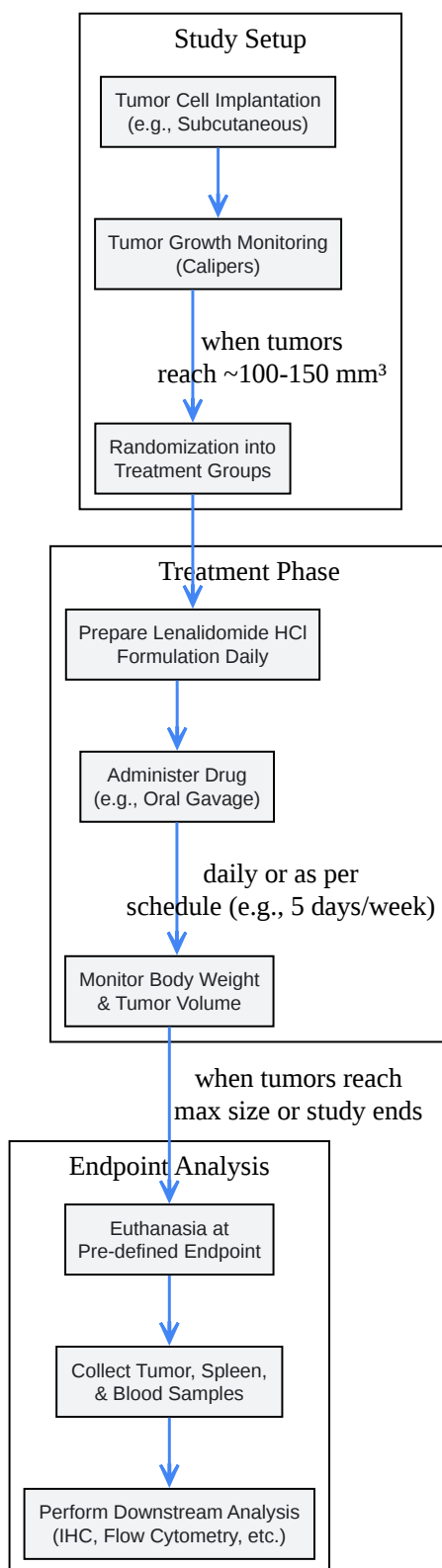
Introduction and Mechanism of Action

Lenalidomide, a thalidomide analog, exerts its pleiotropic effects primarily by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3) in lymphoid cells. The degradation of these substrates results in two major downstream effects:

- **Direct Anti-Tumor Activity:** In multiple myeloma cells, the degradation of IKZF1 and IKZF3 leads to the downregulation of critical survival factors like Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately inducing cell cycle arrest and apoptosis.
- **Immunomodulatory Effects:** Lenalidomide enhances the activity of T cells and Natural Killer (NK) cells. It promotes the proliferation of anti-tumor T cells and increases the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN- γ). This dual mechanism of direct cytotoxicity and immune stimulation makes it a highly effective therapeutic agent.

Below is a diagram illustrating the core signaling pathway of Lenalidomide.





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